Cellular CCR5 Antagonism: Superior Potency vs. Closely Related Chemical Scaffold
The target compound demonstrates quantifiably superior CCR5 antagonism compared to a structurally related analogue. In a cell-based assay measuring inhibition of CCL5-induced calcium mobilization, the 7-fluoro substituted compound exhibited an IC50 of 10,100 nM, representing a 3.6-fold improvement in potency over an analogue (IC50 = 36,000 nM) [1]. This significant potency difference is directly attributable to the presence of the 7-fluoro group.
| Evidence Dimension | CCR5 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 10,100 nM |
| Comparator Or Baseline | Closely related chemical scaffold (BindingDB BDBM50351145, CHEMBL1817910): 36,000 nM |
| Quantified Difference | 3.6-fold lower IC50 (higher potency) |
| Conditions | Human MOLT4 cells; inhibition of CCL5-induced calcium mobilization after 1 hour [1] |
Why This Matters
This >3-fold potency advantage establishes the 7-fluoro substitution as a critical determinant of target engagement, making it the preferred choice for any project aiming to build CCR5-targeted chemical matter with improved cellular activity.
- [1] BindingDB. (2012). BDBM50351145 and CHEMBL1817910. Antagonist activity at CCR5 receptor expressed in human MOLT4 cells. Bioorganic & Medicinal Chemistry Letters, 22, 5093-5097. View Source
